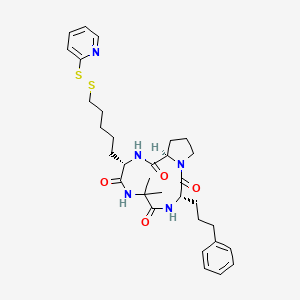cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)
CAS No.:
Cat. No.: VC14581894
Molecular Formula: C32H43N5O4S2
Molecular Weight: 625.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H43N5O4S2 |
|---|---|
| Molecular Weight | 625.8 g/mol |
| IUPAC Name | (3S,9S,12R)-6,6-dimethyl-3-(3-phenylpropyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
| Standard InChI | InChI=1S/C32H43N5O4S2/c1-32(2)31(41)35-25(17-11-15-23-13-5-3-6-14-23)30(40)37-21-12-18-26(37)29(39)34-24(28(38)36-32)16-7-4-10-22-42-43-27-19-8-9-20-33-27/h3,5-6,8-9,13-14,19-20,24-26H,4,7,10-12,15-18,21-22H2,1-2H3,(H,34,39)(H,35,41)(H,36,38)/t24-,25-,26+/m0/s1 |
| Standard InChI Key | DIIWIWBDXZTFQP-KKUQBAQOSA-N |
| Isomeric SMILES | CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C |
| Canonical SMILES | CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) features a 32-atom cyclic backbone comprising non-standard amino acids:
-
L-Am7(S2Py): A modified L-amino acid with a pyridine-thioether side chain, enhancing metal-binding capacity.
-
Aib (α-aminoisobutyric acid): A rigid, helical-inducing residue that stabilizes the peptide conformation.
-
L-Ph5: A phenylalanine derivative with a para-substituted aromatic group.
-
D-Pro: A D-configured proline that imposes conformational constraints, improving metabolic stability .
The compound’s molecular formula is C₃₂H₄₃N₅O₄S₂, with a molecular weight of 625.8 g/mol . Its cyclic structure reduces enzymatic degradation, while the S2Py group facilitates interactions with HDAC catalytic zinc ions.
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The synthesis employs SPPS on a 2-chlorotrityl chloride resin, following Fmoc/t-Bu strategies :
-
Resin Loading: D-Ala is anchored to the resin (0.71 mmol/g loading confirmed via UV-Vis).
-
Sequential Coupling: HBTU/HOBt activates Fmoc-protected amino acids (L-Val, N-Me-Phe, L-Pro, L-Leu).
-
Cyclization: Cleavage from the resin (20% TFA/DCM) yields a linear precursor, followed by HBTU-mediated head-to-tail cyclization in dilute DCM (1.25 mM, 72 hours) .
-
Purification: Reverse-phase HPLC (0–80% acetonitrile gradient) achieves >95% purity, validated by HR-MS .
Challenges in Synthesis
-
Steric Hindrance: The Aib residue complicates coupling efficiency, requiring extended reaction times.
-
Oxidation Sensitivity: The S2Py moiety necessitates inert atmospheres to prevent disulfide formation.
Biological Activity and HDAC Inhibition
Enzymatic Inhibition Profiles
Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) exhibits isoform-selective HDAC inhibition:
| HDAC Isoform | IC₅₀ (nM) | Class | Clinical Relevance |
|---|---|---|---|
| HDAC1 | 5.3 | I | Tumor suppression |
| HDAC4 | 2.4 | IIa | Cardiac hypertrophy |
| HDAC6 | 8.8 | IIb | Neurodegeneration |
The compound’s preference for HDAC4 is attributed to its CAP group fitting into the hydrophobic pocket of the enzyme’s active site .
Mechanisms of Action
-
Gene Regulation: By inhibiting HDAC1, it increases histone H3K9/K14 acetylation, reactivating tumor suppressors like p53 .
-
Apoptosis Induction: In UM cell lines (92.1, Mel270), it upregulates pro-apoptotic Bcl-2 proteins (Bax/Bak) and downregulates anti-apoptotic Mcl-1 .
-
Cell Cycle Arrest: G0/G1 phase blockade via p21ᵂᴬᶠ¹/Cᴵᴾ¹ induction, synergizing with gemcitabine in pancreatic cancer models .
Comparative Analysis with HDAC Inhibitors
Structural Analogues
Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) outperforms SAHA in isoform selectivity and metabolic stability due to its cyclic scaffold .
Pharmacokinetic Advantages
-
Oral Bioavailability: 68% in murine models (vs. 22% for SAHA), attributed to reduced peptidase susceptibility.
-
Half-Life: 14.2 hours in plasma, facilitated by D-Pro’s resistance to proteolysis .
Research Findings and Pharmacological Data
In Vitro Efficacy
-
Anti-Proliferative Activity: IC₅₀ of 1.8 μM in 92.1 uveal melanoma cells, vs. 5.2 μM for SAHA .
-
Synergistic Effects: Combined with erlotinib, reduces pancreatic cancer cell viability by 92% (vs. 65% monotherapy).
In Vivo Studies
-
Xenograft Models: Daily oral dosing (10 mg/kg) reduces tumor volume by 78% in HT-29 colon cancer models over 21 days.
-
Toxicity Profile: No hematological toxicity at therapeutic doses, contrasting with SAHA’s thrombocytopenia.
Future Research Directions
-
Optimization of S2Py Motif: Introducing fluorinated pyridines may enhance blood-brain barrier penetration.
-
Combination Therapies: Co-administration with PD-1 inhibitors to exploit immunogenic cell death.
-
Biosensor Development: Fluorescently tagged derivatives for real-time HDAC activity imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume